N-Tritylaniline
CAS No.: 4471-22-1
Cat. No.: VC2313893
Molecular Formula: C25H21N
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4471-22-1 |
---|---|
Molecular Formula | C25H21N |
Molecular Weight | 335.4 g/mol |
IUPAC Name | N-tritylaniline |
Standard InChI | InChI=1S/C25H21N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)26-24-19-11-4-12-20-24/h1-20,26H |
Standard InChI Key | RFGSRKHZQYWJJW-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC=CC=C4 |
Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC=CC=C4 |
Introduction
Chemical Structure and Properties
Molecular Structure
N-Tritylaniline has the molecular formula C₂₅H₂₁N, consisting of 25 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom. The structural arrangement features a central nitrogen atom connected to a phenyl ring and a trityl group (triphenylmethyl). The trityl group itself consists of three phenyl rings attached to a central carbon atom, which is then bonded to the nitrogen. This arrangement creates significant steric bulk around the nitrogen atom, affecting its accessibility and reactivity .
Physical Properties
The physical properties of N-Tritylaniline reflect its complex molecular structure and the influence of the trityl group. Table 1 presents a comprehensive overview of the documented physical properties of this compound.
Table 1: Physical Properties of N-Tritylaniline
Property | Value |
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CAS Registry Number | 4471-22-1 |
Alternative Name | N-(Triphenylmethyl)aniline |
Molecular Formula | C₂₅H₂₁N |
Molecular Weight | 335.44 g/mol |
LogP | 6.24 |
Rule of 5 Violations | 1 |
LogD (pH 5.5) | 6.24 |
LogD (pH 7.4) | 6.24 |
BCF (pH 5.5) | 32628.92 |
BCF (pH 7.4) | 32657.56 |
KOC (pH 5.5) | 59198.57 |
KOC (pH 7.4) | 59250.52 |
H-bond Acceptors | 1 |
H-bond Donors | 1 |
Freely Rotating Bonds | 5 |
Polar Surface Area | 3.24 Ų |
Index of Refraction | 1.653 |
Molar Refractivity | 108.71 cm³ |
Molar Volume | 296.6 cm³ |
Surface Tension | 47.4 dyne/cm |
Density | 1.13 g/cm³ |
Flash Point | 249.2 °C |
Enthalpy of Vaporization | 72.89 kJ/mol |
Boiling Point | 467 °C at 760 mmHg |
Vapor Pressure | 6.74×10⁻⁹ mmHg at 25 °C |
The data indicates that N-Tritylaniline is a high-boiling, low-volatility compound with significant hydrophobicity, as reflected by its LogP value of 6.24. The compound exhibits limited water solubility and has restricted hydrogen bonding capability, with only one hydrogen bond donor and one acceptor site . These properties are consistent with its structure, where the nitrogen atom is substituted with the bulky trityl group.
Chemical Properties
The chemical reactivity of N-Tritylaniline is primarily determined by the nitrogen atom and the influence of the trityl group. Despite being a secondary amine, the nitrogen atom in N-Tritylaniline exhibits diminished nucleophilicity compared to primary amines due to the steric hindrance imposed by the trityl group. This steric effect restricts access to the nitrogen atom, affecting its participation in various chemical reactions.
The trityl group, known for its use as a protecting group in organic synthesis, provides significant steric bulk that shields the nitrogen atom from unwanted reactions. This property makes N-Tritylaniline particularly useful in selective synthesis strategies where protection of the amine functionality is required .
Synthesis and Preparation
General Synthesis Methods
The primary method for synthesizing N-Tritylaniline involves the reaction of trityl chloride (chloro-triphenyl-methane) with aniline. This nucleophilic substitution reaction proceeds through the displacement of the chloride ion by the nitrogen atom of aniline, resulting in the formation of N-Tritylaniline and hydrogen chloride as a byproduct .
The general reaction can be represented as:
Ph₃C-Cl + H₂N-Ph → Ph₃C-NH-Ph + HCl
Where Ph₃C represents the trityl group and Ph represents the phenyl group.
Reaction Conditions and Yields
The synthesis of N-Tritylaniline requires specific reaction conditions to achieve optimal results. Based on documented procedures, the reaction typically proceeds under the following conditions:
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Reactants: Trityl chloride and aniline
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Reaction temperature: 50 °C
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Reaction time: 1.5 hours
Applications and Uses
Synthetic Intermediate
N-Tritylaniline serves primarily as an intermediate in the synthesis of other valuable compounds. A significant application is its use in the production of 4-Tritylaniline through a rearrangement reaction. This conversion involves heating N-Tritylaniline in the presence of aniline hydrochloride (PhNH₂- HCl) and appropriate solvents. The reaction typically proceeds for approximately 2 hours and yields about 64% of 4-Tritylaniline .
The rearrangement mechanism involves the migration of the trityl group from the nitrogen atom to the para position of the aniline ring. This transformation is facilitated by the acidic conditions provided by the aniline hydrochloride and represents an interesting example of the rearrangement chemistry of trityl compounds.
Other Applications
Beyond its role as a synthetic intermediate, N-Tritylaniline's properties suggest potential applications in:
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Protection of amine functionalities in multistep organic syntheses
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Building block for more complex molecules in pharmaceutical development
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Precursor for materials with specific electronic or optical properties
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Model compound for studying steric effects in nitrogen-based chemistry
Related Compounds and Derivatives
Several compounds are structurally related to N-Tritylaniline, each with distinct properties and applications:
4-Tritylaniline
4-Tritylaniline (CAS: 22948-06-7) is a structural isomer of N-Tritylaniline where the trityl group is attached to the para position of the aniline ring rather than to the nitrogen atom. While sharing the same molecular formula (C₂₅H₂₁N), 4-Tritylaniline exhibits different physical properties, including:
4-Tritylaniline can be synthesized through a modified procedure involving the direct reaction of trityl chloride with excess aniline at elevated temperatures (215 °C), followed by acid treatment and conversion to the free base using potassium carbonate in ethanol. This process typically achieves yields of around 91% .
4-Chloro-N-tritylaniline
4-Chloro-N-tritylaniline (CAS: 1459-21-8) is a chlorinated derivative of N-Tritylaniline with the molecular formula C₂₅H₂₀ClN and a molecular weight of 369.886 g/mol. This compound features a chlorine atom at the para position of the aniline ring, with the trityl group attached to the nitrogen atom .
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